

A Spectroscopic Guide to the Structural Confirmation of Propiophenone

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For Researchers, Scientists, and Drug Development Professionals

In the synthesis and analysis of aromatic ketones, unambiguous structural confirmation is paramount. This guide provides a comprehensive comparison of the spectroscopic data for **propiophenone** against its constitutional isomer, 2-phenylpropanal, to aid researchers in its definitive identification. Detailed experimental protocols and comparative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented to highlight the key distinguishing features of each molecule.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **propiophenone** and its constitutional isomer, 2-phenylpropanal. These values are critical for distinguishing between the two compounds.

Table 1: ¹H NMR Spectral Data (CDCl₃, δ in ppm)

Compound	-СН₃	-CH ₂ - / -CH-	Aromatic Protons (m)	-СНО
Propiophenone	1.22 (t, 3H)	2.98 (q, 2H)	7.45-7.95 (m, 5H)	-
2- Phenylpropanal	~1.4 (d, 3H)	~3.6 (q, 1H)	~7.2-7.4 (m, 5H)	~9.7 (d, 1H)



Table 2: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)

Compound	C=O	-CH₂- / -CH-	-СН₃	Aromatic Carbons
Propiophenone	200.8	31.8	8.5	128.1, 128.7, 133.1, 137.0
2- Phenylpropanal	~200-202	~52	~15	~127-140

Table 3: Infrared (IR) Spectral Data (cm⁻¹)

Compound	C=O Stretch	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)
Propiophenone	~1685	~3060	~2980
2-Phenylpropanal	~1725	~3060	~2970, ~2870, ~2720

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Ion (M+)	Key Fragment Ions
Propiophenone	134	105 (C ₆ H ₅ CO ⁺), 77 (C ₆ H ₅ ⁺), 51
2-Phenylpropanal	134	105 (M-CHO)+, 91 (C ₇ H ₇ +), 77 (C ₆ H ₅ +)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of



tetramethylsilane (TMS) as an internal standard (δ 0.00).

- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the accumulation of 16-64 scans.
- 13C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically operating at 75 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **propiophenone**, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
- Data Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

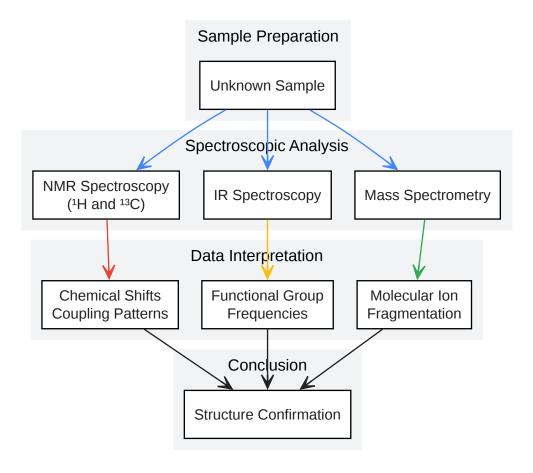
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
- Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical distinctions in the fragmentation patterns.

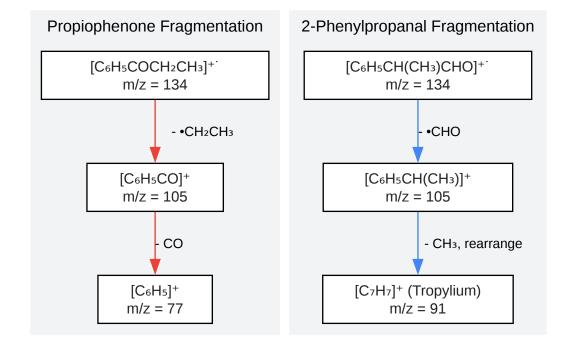




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Spectroscopic analysis workflow.





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Key mass spectrometry fragmentation.

Conclusion

The spectroscopic data presented provides a clear and reliable method for the structural confirmation of **propiophenone**. The key distinguishing features are the quartet and triplet signals in the ¹H NMR spectrum of **propiophenone**, in contrast to the doublet for the aldehyde proton in 2-phenylpropanal. Furthermore, the characteristic C=O stretching frequency in the IR spectrum and the distinct fragmentation patterns in the mass spectrum, particularly the presence of the benzoyl cation (m/z 105) for **propiophenone** versus the loss of a formyl radical for 2-phenylpropanal, allow for unambiguous identification. By following the detailed experimental protocols and comparing the acquired data with the reference tables, researchers can confidently verify the structure of their synthesized compounds.

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